1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol
Overview
Description
1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as PIPER and is a derivative of naphthalenol. PIPER has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Scientific Research Applications
Serotonin Receptor Ligands : Piperazinyl derivatives of certain compounds, closely related to 1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol, have shown high binding affinities for 5-HT(6) serotonin receptors. These findings suggest potential applications in neurological and psychological disorders (Park et al., 2011).
Tautomeric Equilibrium Studies : Research on compounds structurally similar to this compound revealed insights into their tautomeric properties using molecular spectroscopy, X-ray crystallographic analysis, and quantum-chemical calculations. These studies are crucial for understanding the chemical behavior of such compounds under different conditions (Deneva et al., 2013).
Potential Hypotensive Agents : A series of compounds, including those with a structure similar to this compound, were synthesized and tested for their hypotensive activity. This research has implications for the development of new cardiovascular drugs (Tandon et al., 2004).
Selective Estrogen Receptor Modulators (SERMs) : In the quest to develop novel SERMs, researchers designed chiral compounds based on this compound. These compounds were evaluated for their activity against estrogen-responsive cancer cells, contributing to cancer therapy research (Yadav et al., 2011).
Nanoparticle Preparation and Analysis : Studies on the preparation of nanoparticles using compounds structurally similar to this compound were conducted, focusing on their morphology, electrical properties, and structural characterization. This research is valuable for nanotechnology applications (Le et al., 2010).
Spectroscopic and Docking Investigations : A synthesized compound similar to this compound was characterized using various spectroscopic techniques. Molecular docking studies indicated potential inhibitor activity against specific diseases, highlighting its pharmaceutical potential (Rajamani et al., 2021).
Antibacterial Agents : Research into N-alkyl/aralkyl derivatives of compounds structurally related to this compound demonstrated potent antibacterial properties. This research contributes to the development of new antimicrobial agents (Abbasi et al., 2015).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a broad range of pharmacological properties . They interact with various biochemical targets across therapeutic areas .
Mode of Action
Piperazine derivatives are known to interact positively with macro-molecules , which could suggest a similar interaction for this compound. More research is needed to confirm this.
Biochemical Pathways
Some piperazine derivatives have shown strong agonistic activity and better dopamine d4 receptor agonist activity . This suggests that this compound might affect similar pathways, but further studies are required to confirm this.
Pharmacokinetics
It is known that piperazine is freely soluble in water and ethylene glycol , which could suggest good absorption and distribution properties for this compound. More research is needed to confirm this and to understand its metabolism and excretion.
Result of Action
Some piperazine derivatives have shown potential as antibacterial and anticancer agents with mild cytotoxicity . This suggests that this compound might have similar effects, but further studies are required to confirm this.
Action Environment
It is known that piperazine readily absorbs water and carbon dioxide from the air , which could suggest that environmental factors such as humidity and air composition might influence its action. More research is needed to confirm this.
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21-11-10-17-6-4-5-9-19(17)20(21)16-22-12-14-23(15-13-22)18-7-2-1-3-8-18/h1-11,24H,12-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVMRYLCSDWAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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